7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
“7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C7H4N4O2 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A common method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12) . The compound has a molecular weight of 176.13 g/mol .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are known to undergo various chemical reactions. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail .Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have explored synthetic pathways and chemical reactivity of derivatives related to 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. The compound and its derivatives have been synthesized through various reactions, including the reaction with chalcones and other carbonitriles, to produce a range of triaryl dihydropyrazolo[1,5-a]pyrimidine carbonitriles. These reactions have been noted for their efficiency and the ability to yield products with diverse substituents, demonstrating the compound's utility in creating heterocyclic compounds with potential biological activities (Kolosov et al., 2014), (Gol et al., 2019).
Anticancer and Antimicrobial Activities
Derivatives of this compound have been investigated for their anticancer and antimicrobial properties. Studies reveal that certain derivatives exhibit significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology. The structure-activity relationship (SAR) analysis of these compounds has provided insights into their antimitotic activities, which could be leveraged in developing novel anticancer drugs (Galayev et al., 2015). Additionally, some derivatives have shown promising antimicrobial activities, indicating their potential in addressing antibiotic resistance issues (Rahmouni et al., 2014).
Radiolabeling and Imaging Applications
The compound has also found applications in the field of diagnostic imaging, where derivatives have been synthesized for use as radiotracers in positron emission tomography (PET). These studies underscore the versatility of the compound in developing novel imaging agents for cancer detection, offering a non-invasive means to diagnose and monitor tumor progression (Jingli Xu et al., 2012).
Future Directions
Pyrazolo[1,5-a]pyrimidines, including “7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile”, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been found to interact with gaba a receptors .
Mode of Action
It can be inferred from related studies that pyrazolo[1,5-a]pyrimidines might interact with their targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to modulate the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
A related compound was found to have favorable pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of certain solvents, can affect the synthesis and reactivity of this compound .
Properties
IUPAC Name |
7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQNDKDCFOITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)NC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856000 |
Source
|
Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310250-12-4 |
Source
|
Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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